Benzoyl chloride, 4-(pentyloxy)-

Description

The exact mass of the compound Benzoyl chloride, 4-(pentyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7951. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzoyl chloride, 4-(pentyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl chloride, 4-(pentyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pentoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQDPNHVFRFCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068002 | |

| Record name | Benzoyl chloride, 4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36823-84-4 | |

| Record name | 4-Pentyloxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36823-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Pentoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Pentoxybenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-(pentyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentyloxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PENTOXYBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7106R4S2OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pentyloxy)benzoyl Chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(pentyloxy)benzoyl chloride, a key intermediate in the synthesis of novel organic molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, molecular structure, synthesis, applications, and safety protocols, grounding all information in established scientific literature and best practices.

Core Identification and Molecular Structure

4-(Pentyloxy)benzoyl chloride is an acyl chloride derivative of benzoic acid, featuring a pentyloxy substituent at the para position of the benzene ring. This structural arrangement imparts specific reactivity and physical properties that are leveraged in various synthetic applications.

CAS Number: 36823-84-4[1][2][3]

Molecular Formula: C₁₂H₁₅ClO₂[1][2]

Molecular Weight: 226.70 g/mol [4]

The molecular structure of 4-(pentyloxy)benzoyl chloride is characterized by a central benzene ring, a reactive benzoyl chloride group, and a five-carbon pentyloxy chain. The electron-donating nature of the pentyloxy group influences the reactivity of the acyl chloride moiety.

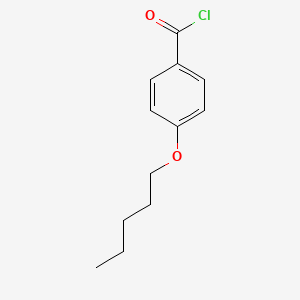

Molecular Structure Diagram

Caption: Molecular structure of 4-(pentyloxy)benzoyl chloride.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signatures of 4-(pentyloxy)benzoyl chloride is essential for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | 4-(pentyloxy)benzoyl chloride | [1][3] |

| Synonyms | p-Pentyloxybenzoyl chloride, 4-n-Amyloxybenzoyl chloride, p-Pentoxybenzoyl chloride | [2][5][6] |

| Density | 1.101 g/cm³ | [7] |

| Boiling Point | 324.5 °C at 760 mmHg | [7] |

| Flash Point | 120.5 °C | [7] |

| InChI Key | IBQDPNHVFRFCFK-UHFFFAOYSA-N | [1][5] |

| SMILES | CCCCCOc1ccc(C(=O)Cl)cc1 | [6][8] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-(pentyloxy)benzoyl chloride is characterized by a strong carbonyl (C=O) stretching vibration typical for acyl chlorides, which often appears as a doublet due to Fermi resonance.[6] The NIST WebBook provides a reference spectrum showing a strong absorption in the region of 1740-1770 cm⁻¹.[2]

Synthesis of 4-(Pentyloxy)benzoyl Chloride

The synthesis of 4-(pentyloxy)benzoyl chloride is typically a two-step process, starting from 4-hydroxybenzoic acid. The first step involves the etherification of the phenolic hydroxyl group, followed by the conversion of the carboxylic acid to the acyl chloride.

Synthetic Workflow

Caption: General synthetic workflow for 4-(pentyloxy)benzoyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar compounds.[4][9]

Step 1: Synthesis of 4-(Pentyloxy)benzoic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid, anhydrous potassium carbonate, and a suitable solvent such as acetone.

-

Addition of Alkylating Agent: While stirring, add 1-bromopentane to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent and acidify with a dilute acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry to yield 4-(pentyloxy)benzoic acid.[8]

Step 2: Synthesis of 4-(Pentyloxy)benzoyl Chloride

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser, a gas outlet connected to a trap, and a magnetic stirrer. Add 4-(pentyloxy)benzoic acid to the flask.

-

Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.[4]

-

Reaction: Gently heat the reaction mixture under reflux until the evolution of gas (HCl or a mixture of CO and CO₂) ceases. The reaction can be monitored by the disappearance of the solid starting material.

-

Isolation: After the reaction is complete, remove the excess chlorinating agent by distillation under reduced pressure. The crude 4-(pentyloxy)benzoyl chloride is obtained as the residue and can be purified by vacuum distillation.

Applications in Research and Development

The unique structure of 4-(pentyloxy)benzoyl chloride makes it a valuable building block in several areas of chemical synthesis.

Precursor for Liquid Crystals

A primary application of 4-(pentyloxy)benzoyl chloride is in the synthesis of liquid crystals.[10] The pentyloxy chain provides the necessary flexibility, while the rigid benzoyl core contributes to the mesogenic properties of the final molecule. These liquid crystals are used in a variety of photonic applications, including displays, sensors, and smart windows.[11][12] The ability to introduce the 4-(pentyloxy)benzoyl moiety into a larger molecular framework allows for the fine-tuning of the liquid crystalline phase behavior and transition temperatures.

Reagent in Organic Synthesis

As an acyl chloride, 4-(pentyloxy)benzoyl chloride is a potent acylating agent. It is used to introduce the 4-(pentyloxy)benzoyl group into molecules containing nucleophilic functional groups such as alcohols, amines, and phenols. This reaction is fundamental in the synthesis of esters and amides, which are common linkages in pharmaceuticals and functional materials.

Safety and Handling

4-(Pentyloxy)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[4][13] It is harmful if swallowed or in contact with skin and toxic if inhaled.[14] Contact with water liberates toxic gas (HCl).[13]

-

Handling: Always handle 4-(pentyloxy)benzoyl chloride in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, alcohols, and amines.[14]

References

-

P&S Chemicals. Product information, 4-(Pentyloxy)benzoyl chloride. [Link][2]

-

NIST. Benzoyl chloride, 4-(pentyloxy)-. NIST Chemistry WebBook. [Link][5]

-

Cheméo. Chemical Properties of Benzoyl chloride, 4-(pentyloxy)- (CAS 36823-84-4). [Link][6]

-

PubChem. Benzoic acid, 4-(pentyloxy)-. National Center for Biotechnology Information. [Link][16]

-

PubChem. p-Pentoxybenzoyl chloride. National Center for Biotechnology Information. [Link][4]

-

PrepChem.com. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. [Link][17]

-

Google Patents. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. [5]

-

SIELC Technologies. Benzoyl chloride, 4-(pentyloxy)-. [Link]

-

US EPA. Benzoyl chloride, 4-(pentyloxy)- - Substance Details. [Link]

-

MDPI. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link][10]

-

ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. [Link]

-

NIST. Benzoyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]

-

Taylor & Francis Online. Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. [Link]

- Google Patents. US7041234B2 - Methods for synthesis of liquid crystals.

-

ResearchGate. (PDF) Liquid-crystal photonic applications. [Link][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoyl chloride, 4-(pentyloxy)- [webbook.nist.gov]

- 3. 4-(Pentyloxy)benzoyl chloride | 36823-84-4 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-N-PENTYLOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. CAS 15872-41-0: 4-(Pentyloxy)benzoic acid | CymitQuimica [cymitquimica.com]

- 14. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. Benzoic acid, 4-(pentyloxy)- | C12H16O3 | CID 85153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Benzoyl chloride, 4-chloro- [webbook.nist.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-(pentyloxy)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(pentyloxy)benzoyl chloride (CAS No: 36823-84-4, Molecular Formula: C₁₂H₁₅ClO₂, Molecular Weight: 226.70 g/mol ).[1][2] As a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in organic synthesis and drug development. This document details the acquisition and interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and the correlation between spectral features and molecular structure.

Introduction: The Significance of 4-(pentyloxy)benzoyl chloride

4-(pentyloxy)benzoyl chloride belongs to the class of acyl chlorides, which are highly reactive functional groups widely employed in acylation reactions. The presence of the pentyloxy group at the para position of the benzoyl chloride moiety imparts specific solubility and electronic properties, making it a versatile building block in organic synthesis. Accurate and unambiguous characterization of this compound is the cornerstone of reliable and reproducible research, ensuring the integrity of subsequent synthetic steps and the final products. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure and confirm the purity of 4-(pentyloxy)benzoyl chloride.

This guide is structured to provide not just the raw data, but also the scientific rationale behind the interpretation of the spectra, grounded in the fundamental principles of each spectroscopic technique.

Molecular Structure:

Caption: Molecular Structure of 4-(pentyloxy)benzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: A sample of 4-(pentyloxy)benzoyl chloride (10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 300 MHz or higher spectrometer at room temperature.

Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 | d | 2H | Ar-H (ortho to -COCl) |

| 6.95 | d | 2H | Ar-H (ortho to -O-pentyloxy) |

| 4.03 | t | 2H | -O-CH₂ -CH₂- |

| 1.82 | m | 2H | -O-CH₂-CH₂ -CH₂- |

| 1.45 | m | 4H | -CH₂-CH₂ -CH₂ -CH₃ |

| 0.94 | t | 3H | -CH₂-CH₃ |

Causality Behind Assignments:

-

The aromatic protons at 8.05 ppm are deshielded due to the electron-withdrawing effect of the adjacent carbonyl chloride group, appearing as a doublet due to coupling with the neighboring aromatic protons.

-

Conversely, the aromatic protons at 6.95 ppm are shielded by the electron-donating pentyloxy group, thus resonating at a higher field (lower ppm). They also appear as a doublet.

-

The triplet at 4.03 ppm is characteristic of the methylene protons directly attached to the oxygen atom.

-

The multiplets at 1.82 and 1.45 ppm correspond to the methylene groups of the pentyl chain.

-

The triplet at 0.94 ppm is the classic signature of a terminal methyl group in an alkyl chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR is used. The spectrum is typically acquired on a 300 MHz (or higher) spectrometer with a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| 167.5 | C =O |

| 164.0 | Ar-C -O |

| 132.5 | Ar-C H (ortho to -COCl) |

| 128.0 | Ar-C -COCl |

| 114.5 | Ar-C H (ortho to -O-pentyloxy) |

| 68.5 | -O-C H₂- |

| 28.8 | -O-CH₂-C H₂- |

| 28.1 | -CH₂-C H₂-CH₂- |

| 22.4 | -CH₂-C H₂-CH₃ |

| 14.0 | -C H₃ |

Causality Behind Assignments:

-

The carbonyl carbon of the acyl chloride is highly deshielded and appears at the lowest field (167.5 ppm).

-

The aromatic carbon attached to the oxygen atom is also significantly deshielded (164.0 ppm).

-

The remaining aromatic carbons are found in the typical aromatic region (114-133 ppm).

-

The carbons of the pentyloxy group are observed in the aliphatic region, with the carbon directly bonded to oxygen appearing at the lowest field (68.5 ppm) due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A thin film of neat 4-(pentyloxy)benzoyl chloride is placed between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a quicker analysis of the neat sample. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1770 | Strong | C=O stretch (acyl chloride) |

| 1600, 1510 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 850 | Strong | C-H bend (para-disubstituted aromatic) |

| 700-600 | Medium | C-Cl stretch |

Causality Behind Assignments:

-

The most characteristic absorption is the strong band at 1770 cm⁻¹, which is indicative of the carbonyl stretching vibration of an acyl chloride. This frequency is higher than that of a typical ketone or ester due to the electron-withdrawing effect of the chlorine atom.

-

The absorptions in the 2950-2850 cm⁻¹ region confirm the presence of the aliphatic pentyloxy group.

-

The bands at 1600 and 1510 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

The strong absorption at 1250 cm⁻¹ is due to the stretching of the aryl-oxygen bond of the ether linkage.

-

The out-of-plane C-H bending vibration at 850 cm⁻¹ is a strong indicator of para-disubstitution on the aromatic ring.

-

The C-Cl stretch is typically observed in the 700-600 cm⁻¹ region.

A view of the IR spectrum can be found on the NIST Chemistry WebBook.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) source, typically at 70 eV. The sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are then separated based on their m/z ratio and detected.

Data Interpretation:

| m/z | Proposed Fragment |

| 226/228 | [M]⁺ (Molecular ion) |

| 191 | [M - Cl]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 71 | [C₅H₁₁]⁺ |

Fragmentation Pathway:

Caption: Proposed major fragmentation pathway of 4-(pentyloxy)benzoyl chloride.

Causality Behind Fragmentation:

-

The molecular ion peak [M]⁺ is observed at m/z 226, with a smaller peak at m/z 228 (the M+2 peak) in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

-

The loss of a chlorine radical from the molecular ion results in the formation of the acylium ion at m/z 191. This is a very common and favorable fragmentation for acyl chlorides.

-

Subsequent fragmentation of the acylium ion can involve the loss of a neutral pentene molecule (C₅H₁₀) via a McLafferty-type rearrangement, leading to the fragment at m/z 121.

-

Cleavage of the ether bond can lead to the formation of the pentyl cation at m/z 71.

The mass spectrum for 4-(pentyloxy)benzoyl chloride is available on the NIST Chemistry WebBook.[1]

Conclusion: A Validated Spectroscopic Profile

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating and unambiguous spectroscopic profile of 4-(pentyloxy)benzoyl chloride. The data presented in this guide, along with the interpretation of the underlying chemical principles, serves as a reliable reference for researchers. By understanding the causality behind the observed spectral features, scientists can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

A Researcher's Comprehensive Guide to the Solubility of 4-(pentyloxy)benzoyl Chloride in Organic Solvents

In the landscape of pharmaceutical research and fine chemical synthesis, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, yield, purification efficiency, and ultimately, the viability of a synthetic route. 4-(pentyloxy)benzoyl chloride, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients, presents a case study in the importance of understanding solubility. This guide provides an in-depth technical exploration of the solubility of 4-(pentyloxy)benzoyl chloride, offering both theoretical predictions and practical methodologies for researchers, scientists, and drug development professionals.

The Physicochemical Landscape of 4-(pentyloxy)benzoyl Chloride

To understand the solubility of 4-(pentyloxy)benzoyl chloride, we must first examine its molecular structure.

-

Structure: The molecule consists of a benzoyl chloride group, which is polar and reactive, and a pentyloxy (amyloxy) tail, which is a nonpolar alkyl chain. This amphiphilic nature is a key determinant of its solubility.

-

Predicted Lipophilicity (XlogP): Approximately 4.4[3], indicating a significant nonpolar character and a preference for lipophilic (oily) environments over aqueous ones.

The presence of the reactive acyl chloride group dictates that protic solvents, such as water and alcohols, are generally unsuitable for dissolution without reaction. The compound will readily hydrolyze in the presence of water to form 4-(pentyloxy)benzoic acid and hydrochloric acid.[4] Therefore, this guide will focus on aprotic organic solvents.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" serves as a fundamental, qualitative guide to solubility.[5] It suggests that substances with similar intermolecular forces are more likely to be miscible. For a more quantitative prediction, we turn to Hansen Solubility Parameters (HSP).

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solute to dissolve in a solvent, their HSP values should be similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.

Predicted Solubility of 4-(pentyloxy)benzoyl Chloride in Common Organic Solvents

Based on the principles of "like dissolves like" and estimated Hansen Solubility Parameters, the following table provides a predicted solubility profile of 4-(pentyloxy)benzoyl chloride in a range of common aprotic organic solvents.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | High | The long alkyl chain of hexane closely matches the nonpolar pentyloxy tail of the solute. |

| Toluene | High | The aromatic ring of toluene interacts favorably with the benzene ring of the solute. | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM's polarity is sufficient to interact with the polar benzoyl chloride moiety without being overly polar to repel the nonpolar tail. |

| Tetrahydrofuran (THF) | Moderate to High | THF is a good general-purpose solvent for many organic compounds. Its ether oxygen can interact with the solute. | |

| Acetone | Moderate | Acetone is more polar than THF and may show slightly lower solubility due to a greater mismatch with the nonpolar part of the solute. | |

| Acetonitrile | Low to Moderate | Acetonitrile is a highly polar aprotic solvent, and its polarity may be too high for optimal dissolution of the largely nonpolar solute. | |

| Dimethylformamide (DMF) | Low to Moderate | Similar to acetonitrile, the high polarity of DMF may limit the solubility of the nonpolar pentyloxy chain. | |

| Dimethyl Sulfoxide (DMSO) | Low | DMSO is a very polar aprotic solvent and is generally a poor choice for nonpolar compounds. | |

| Ester | Ethyl Acetate | Moderate to High | Ethyl acetate offers a balance of polarity and nonpolar character that should be compatible with the solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Theoretical predictions provide a valuable starting point, but experimental verification is essential for accurate solubility data. The following protocol outlines a reliable method for determining the solubility of 4-(pentyloxy)benzoyl chloride in a given organic solvent.

Safety Precautions: 4-(pentyloxy)benzoyl chloride is corrosive and a lachrymator (causes tearing).[4] It reacts with moisture. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[6][7]

Materials:

-

4-(pentyloxy)benzoyl chloride

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(pentyloxy)benzoyl chloride to a pre-weighed vial.

-

Record the initial mass of the solute.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly and place it on a magnetic stirrer in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A longer time may be necessary and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, turn off the stirrer and allow the undissolved solid to settle for at least one hour.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.

-

Record the volume of the filtered solution.

-

Dilute the filtered solution with a suitable solvent (one in which the solute is highly soluble and which is compatible with the analytical method) to a known final volume. This diluted sample will be used for analysis.

-

-

Gravimetric Analysis (for a rough estimate):

-

Carefully evaporate the solvent from the volumetric flask containing the filtered supernatant under reduced pressure.

-

Once the solvent is completely removed, weigh the flask containing the dried residue.

-

The mass of the dissolved solute can be calculated by subtracting the initial weight of the flask.

-

Solubility can then be expressed in g/L or other appropriate units.

-

-

Chromatographic Analysis (for higher accuracy):

-

Prepare a series of calibration standards of 4-(pentyloxy)benzoyl chloride of known concentrations.

-

Analyze the calibration standards and the diluted sample from step 2 using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This will give the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 4-(pentyloxy)benzoyl chloride.

Practical Implications and Applications

The solubility data, whether predicted or experimentally determined, has direct and significant implications for the practical application of 4-(pentyloxy)benzoyl chloride in a laboratory or industrial setting.

-

Reaction Solvent Selection: Choosing a solvent in which the starting materials are highly soluble can increase reaction rates and improve yields by ensuring a homogeneous reaction mixture. For reactions involving 4-(pentyloxy)benzoyl chloride, non-polar aprotic solvents like toluene or dichloromethane are often good initial choices.

-

Purification by Crystallization: A good crystallization solvent system is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by cooling to induce the formation of pure crystals, leaving impurities behind in the solution. A solvent with moderate solubility at room temperature, such as a mixture of hexane and ethyl acetate, might be a suitable candidate for the recrystallization of 4-(pentyloxy)benzoyl chloride.

-

Chromatographic Purification: In column chromatography, the choice of the mobile phase (eluent) is critical for achieving good separation. The solubility of the compound in the eluent system determines its retention time on the stationary phase. Understanding the solubility in various solvents allows for the rational design of eluent mixtures (e.g., hexane/ethyl acetate gradients) for effective purification.

-

Formulation of Drug Products: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter. Poor solubility can lead to challenges in formulation and bioavailability. While 4-(pentyloxy)benzoyl chloride is an intermediate, understanding its solubility properties can inform the selection of solvents for subsequent reaction steps and the purification of the final API.

Logical Relationships in Solvent Selection

The following diagram illustrates the logical connections between the properties of the solute and solvent, the resulting solubility, and the implications for common laboratory applications.

Caption: Relationship between compound properties, solubility, and application.

Conclusion

References

-

PubChemLite. 4-(pentyloxy)benzoyl chloride (C12H15ClO2). [Link]

-

Cheméo. Chemical Properties of Benzoyl chloride, 4-(pentyloxy)- (CAS 36823-84-4). [Link]

-

LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Abbott, S. Hansen Solubility Parameters in Practice. [Link]

-

Chemsrc. Benzoyl chloride,4-(pentyloxy)- | CAS#:36823-84-4. [Link]

-

PubChem. p-Pentoxybenzoyl chloride. [Link]

-

U.S. Environmental Protection Agency. Benzoyl chloride, 4-(pentyloxy)- - Substance Details. [Link]

Sources

- 1. p-Pentoxybenzoyl chloride | C12H15ClO2 | CID 94910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. PubChemLite - 4-(pentyloxy)benzoyl chloride (C12H15ClO2) [pubchemlite.lcsb.uni.lu]

- 4. Benzoyl chloride,4-(pentyloxy) | CAS#:36823-84-4 | Chemsrc [chemsrc.com]

- 5. chem.ws [chem.ws]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Benzoyl Chloride Scaffold and the Influence of Substituents

An In-depth Technical Guide: The Role of the Pentyloxy Group in Benzoyl Chloride Derivatives

Benzoyl chloride (C₆H₅COCl) is a cornerstone acylating agent in organic synthesis, valued for its high reactivity that facilitates the formation of esters, amides, and ketones through reactions with a wide range of nucleophiles.[1][2][3] Its utility extends across numerous sectors, including the synthesis of pharmaceuticals, agrochemicals, dyes, and performance polymers.[4][5] The reactivity and properties of the benzoyl chloride scaffold can be precisely modulated by introducing substituents onto the phenyl ring. These substituents exert profound electronic and steric effects, altering the electron density distribution and the steric environment of the reactive acyl chloride moiety and the aromatic ring.

This guide focuses on the specific role of the pentyloxy group (–O–(CH₂)₄CH₃) as a substituent. As a moderately long-chain alkoxy group, its influence is twofold: the oxygen atom directly attached to the ring dictates the electronic behavior, while the five-carbon alkyl chain introduces significant steric bulk and lipophilicity. Understanding these dual characteristics is critical for chemists aiming to leverage pentyloxy-substituted benzoyl chlorides in targeted applications, from designing liquid crystals to developing new therapeutic agents.

Chapter 1: The Duality of Electronic Effects

The pentyloxy group, like other alkoxy groups, exerts two opposing electronic effects on the aromatic ring: a powerful electron-donating mesomeric effect (+M) and a weaker electron-withdrawing inductive effect (-I).

-

Mesomeric Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density significantly increases the nucleophilicity of the benzene ring, particularly at the ortho and para positions.[6][7]

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading it to withdraw electron density from the ring through the sigma bond.[8]

Crucially, for alkoxy groups, the mesomeric effect overwhelmingly dominates the inductive effect (+M >> -I).[9] The net result is that the pentyloxy group acts as a strong electron-donating and therefore activating group for the aromatic ring.[6][8]

Caption: Figure 1: Opposing electronic effects of the pentyloxy group.

Impact on Acyl Chloride Reactivity

The primary reaction of benzoyl chlorides is nucleophilic acyl substitution at the carbonyl carbon.[3] The electron-donating nature of the para-pentyloxy group pushes electron density through the ring to the carbonyl group. This slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzoyl chloride or benzoyl chlorides with electron-withdrawing groups.[9][10]

While this deactivation is generally modest, it can be a critical factor in reactions requiring fine-tuned reactivity or in competitive reaction scenarios. For instance, in solvolysis reactions, electron-donating groups like methoxy (and by extension, pentyloxy) have been shown to decrease the reaction rate compared to unsubstituted or halogenated benzoyl chlorides.[10]

Directing Effects in Electrophilic Aromatic Substitution

When the pentyloxy-substituted benzoyl chloride itself acts as a substrate for further aromatic substitution, the pentyloxy group's powerful +M effect dictates the regiochemical outcome. It strongly directs incoming electrophiles to the ortho and para positions.[6][11] Since the para position is already occupied by the benzoyl chloride group, substitution will occur at the positions ortho to the pentyloxy group (i.e., positions 3 and 5).

The benzoyl chloride group is a deactivating, meta-directing group.[8] Therefore, the two substituents have opposing directing effects. However, the activating, ortho,para-directing effect of the alkoxy group is significantly stronger than the deactivating, meta-directing effect of the acyl chloride. The outcome is that electrophilic substitution is overwhelmingly directed by the pentyloxy group.

Chapter 2: The Influence of Steric Hindrance and Lipophilicity

The five-carbon alkyl chain of the pentyloxy group imparts distinct physical and steric properties to the molecule.

Steric Effects on Reactivity

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents near the reaction center.[12][13] The pentyloxy group, while linear and flexible, is significantly larger than a methoxy or ethoxy group. This bulk can influence reactivity in several ways:

-

Hindrance at Ortho Positions: In electrophilic aromatic substitution reactions directed by the pentyloxy group, the pentyl chain can sterically shield the adjacent ortho positions, potentially favoring substitution at the more accessible ortho position if the incoming electrophile is also bulky.

-

Hindrance at the Carbonyl Group: While the pentyloxy group is at the para position and distant from the carbonyl carbon, its overall contribution to the molecular volume can influence how the molecule packs in a crystal lattice or interacts with large nucleophiles, such as enzymes or complex synthetic reagents.[14]

Caption: Figure 2: Steric hindrance affecting the reaction transition state.

Physicochemical Properties and Lipophilicity

The long alkyl chain makes pentyloxy benzoyl chloride derivatives significantly more lipophilic (less water-soluble, more soluble in organic solvents) than their methoxy or hydroxy counterparts. This property is paramount in drug development, where molecular lipophilicity, often measured as logP (the octanol-water partition coefficient), governs absorption, distribution, metabolism, and excretion (ADME) profiles. The addition of the pentyloxy group can be a strategic choice to enhance membrane permeability of a potential drug molecule.

Chapter 3: Physicochemical and Spectroscopic Data

Precise data is essential for experimental design. The properties of 4-(pentyloxy)benzoyl chloride are summarized below.

Table 1: Physicochemical Properties of 4-(Pentyloxy)benzoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 36823-84-4 | [15][16] |

| Molecular Formula | C₁₂H₁₅ClO₂ | [16][17][18] |

| Molecular Weight | 226.70 g/mol | [17][19] |

| Appearance | Colorless to slight brown liquid | |

| Odor | Pungent | [2] |

| Boiling Point | Data not consistently available | |

| logP (Octanol/Water) | 4.4 (Computed) | [17][20] |

Spectroscopic Signatures:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride is expected in the region of 1770 cm⁻¹.[5][21] Additional bands corresponding to C-O-C stretching and aromatic C-H and C=C bonds will also be present.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons (two doublets in the ~7-8 ppm region for a para-substituted ring), a triplet for the –OCH₂– protons (~4 ppm), multiplets for the internal methylene groups of the pentyl chain, and a terminal methyl triplet (~0.9 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR will show a signal for the carbonyl carbon around 168 ppm, along with signals for the aromatic carbons and the five distinct carbons of the pentyloxy group.[5]

Chapter 4: Synthesis and Experimental Protocols

Pentyloxy-substituted benzoyl chlorides are most commonly prepared from the corresponding pentyloxy-substituted benzoic acids. The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent.

General Synthesis Workflow

The synthesis is typically a two-step process starting from a commercially available hydroxybenzoic acid.

Caption: Figure 3: Typical synthesis route for 4-pentyloxybenzoyl chloride.

Experimental Protocol: Synthesis of 4-Pentyloxybenzoyl Chloride from 4-Pentyloxybenzoic Acid

This protocol describes the conversion of the carboxylic acid to the acid chloride. This reaction must be performed under anhydrous conditions as both the reagent and product are water-sensitive.[2][3]

Materials:

-

4-Pentyloxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Rotary evaporator

-

Distillation apparatus (optional, for purification)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere. Ensure all glassware is thoroughly dried.

-

Charging Flask: To the flask, add 4-pentyloxybenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to dissolve or suspend the acid.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) to the flask at room temperature. A few drops of DMF can be added as a catalyst. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-pentyloxybenzoyl chloride can often be used directly or further purified by vacuum distillation.[22]

Self-Validation and Causality:

-

Inert Atmosphere: Prevents the hydrolysis of the highly reactive thionyl chloride and the benzoyl chloride product back to the carboxylic acid.[2]

-

Excess Thionyl Chloride: Ensures the complete conversion of the carboxylic acid. The excess reagent is volatile and easily removed.

-

Catalytic DMF: Accelerates the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent.

-

Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Chapter 5: Applications in Research and Development

The unique combination of electronic, steric, and physicochemical properties imparted by the pentyloxy group makes its benzoyl chloride derivatives valuable in specialized fields.

-

Liquid Crystals: Long alkyl or alkoxy chains are fundamental design elements in liquid crystal molecules.[23] The pentyloxy group helps to promote the formation of desired mesophases (e.g., nematic, smectic) by influencing molecular shape and intermolecular interactions.[24] Pentyloxy-substituted benzoyl derivatives are common building blocks for synthesizing rod-like or bent-core liquid crystals.[25][26]

-

Pharmaceuticals and Agrochemicals: The benzoyl moiety is a common scaffold in bioactive molecules.[1][4] The pentyloxy group can be incorporated to increase lipophilicity, potentially enhancing cell membrane permeability and improving the pharmacokinetic profile of a drug candidate.[27] It can also improve the stability of a compound against chemical degradation.[27]

-

Polymer Science: Benzoyl chloride derivatives are used to synthesize specialty polymers and as additives.[1] The pentyloxy group can be used to modify properties such as solubility, thermal stability, and mechanical behavior of the resulting polymer.

Conclusion

The pentyloxy group is a multifaceted substituent that exerts a controlling influence on the chemical and physical properties of benzoyl chloride derivatives. Its dominant electron-donating mesomeric effect activates the aromatic ring for electrophilic substitution and modestly tunes the reactivity of the acyl chloride. Simultaneously, its five-carbon chain introduces significant lipophilicity and steric bulk, which are critical for applications ranging from modulating the phase behavior of liquid crystals to enhancing the bioavailability of pharmaceutical compounds. By understanding the interplay of these electronic and steric factors, researchers can rationally design and synthesize pentyloxy benzoyl chloride derivatives as tailored building blocks for advanced materials and bioactive molecules.

References

-

Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 4-(pentyloxy)- (CAS 36823-84-4). Retrieved from [Link]

- Chen, Y., et al. (2022). Radical C(sp3)–H Heck-type Reaction of N-Alkoxybenzimidoyl Chlorides with Styrenes to Construct Alkenols. Organic Letters, 24(10), 1934–1939.

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94910, p-Pentoxybenzoyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

- LibreTexts Chemistry. (n.d.). Directing Groups in SE Ar.

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

- Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(4), 3360–3377.

-

PubChemLite. (n.d.). 4-(pentyloxy)benzoyl chloride (C12H15ClO2). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoyl chloride, 4-(pentyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). IR Spectrum for Benzoyl chloride, 4-(pentyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

- SpecialChem. (2024). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights.

- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.

- Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Crystals, 12(5), 698.

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

- Brown, W. G. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 26.

- Bentley, T. W., & Jones, R. O. (1993). SN2 character of hydrolysis of benzoyl chloride.

- Liu, S., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Journal of Chemical Physics, 141(19), 194107.

-

U.S. Environmental Protection Agency. (n.d.). Benzoyl chloride, 4-(pentyloxy)-. Substance Registry Services. Retrieved from [Link]

- Scribd. (n.d.). Steric Effects.

-

ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoyl chloride, 4-(pentyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

- FDA Global Substance Registration System. (n.d.). P-PENTOXYBENZOYL CHLORIDE.

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

- ResearchGate. (2023). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Request PDF.

-

MDPI. (2022). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules. Retrieved from [Link]

- Royal Society of Chemistry. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation.

- ResearchGate. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. Request PDF.

- Elsevier. (2022).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity.

- Scribd. (n.d.). Organic Chemistry Short Notes.

- ResearchGate. (n.d.). Synthesis and Mesomorphic Properties of New Heterocyclic Liquid Crystals with Ester-Chalcone Central Linkages.

- ResearchGate. (2009). Heterocyclic benzothiazole-based liquid crystals: Synthesis and mesomorphic properties.

- Taylor & Francis Online. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals.

Sources

- 1. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Steric effects - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. study.com [study.com]

- 15. Benzoyl chloride, 4-(pentyloxy)- (CAS 36823-84-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. Benzoyl chloride, 4-(pentyloxy)- [webbook.nist.gov]

- 17. p-Pentoxybenzoyl chloride | C12H15ClO2 | CID 94910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-N-PENTYLOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 19. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 20. PubChemLite - 4-(pentyloxy)benzoyl chloride (C12H15ClO2) [pubchemlite.lcsb.uni.lu]

- 21. Benzoyl chloride, 4-(pentyloxy)- [webbook.nist.gov]

- 22. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]

- 23. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. szfki.hu [szfki.hu]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Architect's Guide to Anisotropy: A Technical Introduction to Calamitic Liquid Crystals from Alkoxybenzoyl Chlorides

This guide provides an in-depth exploration of the synthesis and characterization of calamitic liquid crystals, specifically focusing on a homologous series of 4-alkoxyphenyl 4-alkoxybenzoates. Tailored for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that logically unfolds the scientific principles and practical methodologies behind the creation and analysis of these fascinating materials. Herein, we delve into the causality of experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

The Calamitic Architecture: An Introduction to Rod-Like Liquid Crystals

Calamitic liquid crystals are composed of elongated, rod-shaped molecules that exhibit states of matter intermediate between a crystalline solid and an isotropic liquid.[1] These mesophases are characterized by long-range orientational order, where the molecules tend to align along a common axis, known as the director. This anisotropy is the foundation of their unique optical and electrical properties, which are harnessed in technologies such as liquid crystal displays (LCDs).[2]

The molecular architecture of a calamitic liquid crystal typically consists of a rigid core, often composed of aromatic rings, and flexible terminal chains, such as alkoxy groups.[1] The nature and length of these terminal chains profoundly influence the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable.[3][4] Alkoxybenzoyl chlorides are particularly valuable precursors in the synthesis of these materials due to the high reactivity of the acyl chloride group, which facilitates efficient esterification reactions to build the desired molecular structure.

The Synthetic Blueprint: From Precursors to Mesogens

The synthesis of a homologous series of calamitic liquid crystals, specifically 4-alkoxyphenyl 4-alkoxybenzoates, is a multi-step process that demands precision and a thorough understanding of the underlying reaction mechanisms. The general strategy involves the preparation of two key intermediates: a series of 4-alkoxybenzoic acids and a suitable phenol, which are then coupled via an esterification reaction.

Genesis of the Mesogenic Core: Synthesis of 4-Alkoxybenzoic Acids

The journey begins with the synthesis of 4-alkoxybenzoic acids, the precursors to our reactive alkoxybenzoyl chlorides. A robust and widely used method for this is the Williamson ether synthesis.[5][6] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[7]

Causality Behind the Choice: The Williamson ether synthesis is chosen for its versatility and efficiency in forming the ether linkage that constitutes the flexible alkoxy tail. The reaction conditions can be readily controlled to achieve high yields for a variety of chain lengths.

Experimental Protocol: Williamson Ether Synthesis of 4-Hexyloxybenzoic Acid

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in a suitable solvent such as ethanol. Add a stoichiometric equivalent of a strong base, like potassium hydroxide, to deprotonate the phenolic hydroxyl group, forming the potassium 4-carboxyphenoxide salt.

-

Alkylation: To the resulting solution, add a slight excess of the desired 1-bromoalkane (e.g., 1-bromohexane).

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 4-alkoxybenzoic acid. The crude product is then collected by vacuum filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure 4-hexyloxybenzoic acid.[8][2][9][10]

Activation of the Carboxylic Acid: Formation of Alkoxybenzoyl Chlorides

To facilitate the final esterification step, the less reactive carboxylic acid group of the 4-alkoxybenzoic acid is converted into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[11]

Causality Behind the Choice: Thionyl chloride is preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired alkoxybenzoyl chloride.[12] The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-Hexyloxybenzoyl Chloride

Safety Precaution: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[12][13][14][15][16] This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), place the purified 4-hexyloxybenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride to the flask. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reflux: Gently reflux the mixture until the evolution of gaseous byproducts ceases, indicating the completion of the reaction.

-

Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 4-hexyloxybenzoyl chloride can be further purified by vacuum distillation.

The Final Assembly: Esterification to Form the Calamitic Liquid Crystal

The final step in the synthesis is the esterification of a phenol with the prepared alkoxybenzoyl chloride.[17] This reaction forms the central ester linkage of the calamitic liquid crystal. To drive the reaction to completion, a base such as pyridine is often used to neutralize the HCl byproduct.

Causality Behind the Choice: The reaction between an acyl chloride and a phenol is a highly efficient method for ester formation.[18][19] Pyridine not only acts as a base but can also serve as a nucleophilic catalyst.

Experimental Protocol: Synthesis of 4-Methoxyphenyl 4-Hexyloxybenzoate

-

Reactant Mixture: In a dry flask, dissolve 4-methoxyphenol in a suitable dry solvent like dichloromethane or toluene. Add a stoichiometric amount of pyridine.

-

Acyl Chloride Addition: Slowly add a solution of 4-hexyloxybenzoyl chloride in the same solvent to the flask, while stirring in an ice bath to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed successively with dilute HCl (to remove excess pyridine), dilute NaOH (to remove any unreacted phenol), and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the pure calamitic liquid crystal.

Unveiling the Mesophases: Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized calamitic liquid crystals and elucidate their mesomorphic properties. The primary methods include Polarizing Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Visualizing Anisotropy: Polarizing Optical Microscopy (POM)

POM is an indispensable tool for the initial identification and characterization of liquid crystalline phases.[20][21] When a liquid crystalline sample is placed between crossed polarizers, its birefringent nature allows light to pass through, resulting in characteristic textures that are unique to each type of mesophase.[4][22] For instance, the nematic phase often exhibits a "schlieren" or "marbled" texture.[23]

Experimental Protocol: POM Analysis

-

Sample Preparation: A small amount of the synthesized compound is placed on a clean microscope slide and covered with a coverslip.

-

Heating and Cooling: The slide is placed on a hot stage attached to the polarizing microscope. The sample is heated above its clearing point (the temperature at which it becomes an isotropic liquid) and then slowly cooled.

-

Observation: The textures are observed and recorded as the sample cools through its various mesophases. The temperatures at which phase transitions occur are noted.

Quantifying Transitions: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to determine the temperatures and enthalpy changes associated with phase transitions.[24][25] As a liquid crystal is heated or cooled, it undergoes transitions between different phases, which are accompanied by the absorption or release of heat.[13][26] These thermal events are detected by the DSC instrument and appear as peaks in the thermogram.

The data obtained from DSC provides quantitative information on the thermal stability of the mesophases and the energetics of the transitions.

| Homologue (n) | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| 4 | Crystal to Nematic | 85.2 | 25.8 |

| Nematic to Isotropic | 102.5 | 0.6 | |

| 6 | Crystal to Nematic | 78.9 | 28.1 |

| Nematic to Isotropic | 115.3 | 0.7 | |

| 8 | Crystal to Smectic C | 75.1 | 22.4 |

| Smectic C to Nematic | 98.6 | 1.2 | |

| Nematic to Isotropic | 112.1 | 0.8 | |

| 10 | Crystal to Smectic C | 79.3 | 24.9 |

| Smectic C to Nematic | 105.4 | 1.5 | |

| Nematic to Isotropic | 108.7 | 0.9 |

Table 1: Representative DSC data for a homologous series of 4-alkoxyphenyl 4-alkoxybenzoates, where 'n' is the number of carbon atoms in one of the alkoxy chains.

Probing Structure: X-ray Diffraction (XRD)

XRD is employed to determine the molecular arrangement and structural parameters of the liquid crystalline phases.[27][28][29] By analyzing the diffraction pattern of X-rays passing through the sample, information about the layer spacing in smectic phases and the average intermolecular distance can be obtained.[9][30] This technique provides crucial insights into the degree of order within the mesophase.

Structure-Property Relationships: The Influence of the Alkoxy Chain

The length of the flexible alkoxy chains has a profound and predictable effect on the mesomorphic behavior of calamitic liquid crystals.

-

Mesophase Stability: Generally, as the alkoxy chain length increases, the clearing point (the nematic-to-isotropic transition temperature) tends to decrease.[21] However, a well-known "odd-even" effect is often observed, where homologues with an even number of carbon atoms in their alkoxy chains have higher clearing points than those with an odd number.[22][31] This is attributed to the different conformations of the terminal alkyl group and its effect on the overall molecular anisotropy.[27][32]

-

Mesophase Type: Longer alkoxy chains tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions and the tendency for the chains to segregate from the rigid cores.[3] Shorter chains, on the other hand, typically favor the less ordered nematic phase.

Conclusion: A Gateway to Advanced Materials

The synthesis of calamitic liquid crystals from alkoxybenzoyl chlorides offers a versatile and efficient route to a wide range of mesogenic materials. By systematically varying the length of the alkoxy chains, the mesomorphic properties can be finely tuned, allowing for the rational design of liquid crystals with specific transition temperatures and phase behaviors. The characterization techniques of POM, DSC, and XRD provide a comprehensive toolkit for elucidating the rich and complex world of these anisotropic fluids. The principles and protocols outlined in this guide serve as a robust foundation for researchers and scientists to explore and innovate in the exciting field of liquid crystal science, with potential applications spanning from advanced display technologies to novel drug delivery systems.

References

- 1. thescipub.com [thescipub.com]

- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Williamson Synthesis [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Home Page [chem.ualberta.ca]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. lanxess.com [lanxess.com]

- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 15. bionium.miami.edu [bionium.miami.edu]

- 16. nj.gov [nj.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. m.youtube.com [m.youtube.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.aip.org [pubs.aip.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 26. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.rsc.org [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. francis-press.com [francis-press.com]

- 30. researchgate.net [researchgate.net]

- 31. ias.ac.in [ias.ac.in]

- 32. Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior | MDPI [mdpi.com]

Whitepaper: A Practical Guide to the Synthesis and Characterization of Novel Calamitic Mesogens Utilizing 4-(pentyloxy)benzoyl Chloride

Abstract

The rational design of novel mesogenic materials is a cornerstone of advancements in display technologies, sensors, and molecular electronics. This technical guide provides researchers and drug development professionals with a comprehensive framework for the discovery of new calamitic (rod-like) liquid crystals. We focus on the strategic use of 4-(pentyloxy)benzoyl chloride, a versatile building block that provides a flexible terminal alkyl chain—a critical component for inducing and controlling mesomorphic behavior. This document details the synthetic strategy, emphasizing the robust Schotten-Baumann esterification, provides a self-validating experimental protocol, and outlines the essential characterization techniques required to confirm molecular structure and elucidate thermotropic properties.

Introduction: The Architectural Logic of Mesogens

A mesogen is a molecule that exhibits liquid crystal properties, a state of matter intermediate between a crystalline solid and an isotropic liquid.[1] The defining characteristic of a mesogen is its molecular architecture, which typically consists of three key components: a rigid core, flexible terminal chains, and often a linking group.[2]

-

Rigid Core: Usually composed of aromatic or alicyclic rings, this unit provides the structural anisotropy necessary for the molecules to align directionally, leading to long-range orientational order.[1]

-

Flexible Chains: Commonly alkyl or alkoxy chains, these segments provide fluidity, lower the melting point, and influence the type and temperature range of the mesophases by disrupting perfect crystalline packing.[3][4][5]

-

Linking Group: Groups like esters, imines, or ethers connect the rigid core to the flexible chains, influencing the molecule's overall linearity, polarity, and stability.[6][7]

The 4-(pentyloxy)benzoyl moiety is an ideal precursor for introducing both a rigid phenyl ring and a flexible pentyloxy chain in a single step. Its acid chloride form, 4-(pentyloxy)benzoyl chloride, is highly reactive and amenable to forming stable ester linkages with a variety of phenolic or alcoholic cores, making it a powerful tool in the exploratory synthesis of new liquid crystalline materials.

Diagram 1: Anatomy of a Target Mesogen

The following diagram illustrates the modular design principle for creating a novel calamitic mesogen using 4-(pentyloxy)benzoyl chloride.

Caption: Modular design of a calamitic mesogen.

Synthetic Strategy: The Schotten-Baumann Esterification

To covalently link the 4-(pentyloxy)benzoyl moiety to a selected rigid core, we employ the Schotten-Baumann reaction. This is a robust and high-yielding method for synthesizing esters from acyl chlorides and alcohols (or phenols).[8][9] The reaction is typically performed in the presence of a base, which serves a critical purpose: to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[10][11]

Causality Behind Experimental Choices:

-

Why a Base? The esterification reaction produces one equivalent of HCl. This acid can protonate any unreacted nucleophile (the phenol) or other basic sites in the molecule, rendering it non-nucleophilic and halting the reaction. By adding a base like pyridine or triethylamine, the HCl is neutralized in situ, driving the reaction to completion.[10][11]

-

Solvent Selection: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents readily dissolve the organic reactants without participating in the reaction. The absence of water is crucial to prevent the hydrolysis of the highly reactive acyl chloride back to its carboxylic acid form.

-

Temperature Control: The reaction is initiated at 0 °C (ice bath). This is a standard precaution for controlling the initial exothermic reaction between the highly reactive acyl chloride and the nucleophile, preventing potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Diagram 2: Experimental Synthesis Workflow

The following flowchart outlines the complete process from reaction setup to final characterization.

Caption: A self-validating workflow for mesogen synthesis.

Experimental Protocol: Synthesis of a Representative Mesogen

This section provides a detailed, step-by-step methodology for the synthesis of 4-cyanophenyl 4-(pentyloxy)benzoate, a potential calamitic mesogen.

Materials:

-

4-cyanophenol (Core B)

-

4-(pentyloxy)benzoyl chloride (Acylating Agent)

-

Pyridine (Base, dried over KOH)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (1 M aq.)

-

Sodium Bicarbonate (saturated aq. solution)

-

Brine (saturated aq. NaCl solution)

-

Sodium Sulfate (anhydrous)

-

Silica Gel (for column chromatography)

-

Hexane/Ethyl Acetate (eluents)

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenol (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram of phenol).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add dry pyridine (1.2 eq) to the flask and stir for 10 minutes.

-

Acyl Chloride Addition: Dissolve 4-(pentyloxy)benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over 15 minutes using an addition funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted 4-(pentyloxy)benzoic acid.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-